![molecular formula C12H13NO5 B2547810 Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate CAS No. 312598-51-9](/img/structure/B2547810.png)

Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

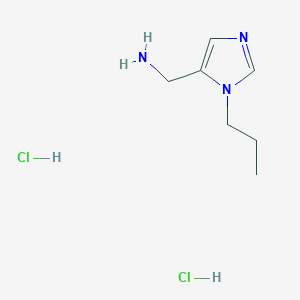

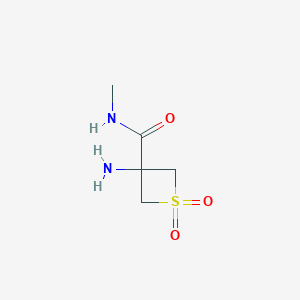

“Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate” is a chemical compound with the molecular formula C12H13NO5 . It’s a derivative of oxazolidine, a five-membered heterocycle ring with the formula (CH2)3(NH)O .

Synthesis Analysis

Oxazolidines, the parent compounds of “Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate”, are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones . A novel synthesis of the oxazolidinone antithrombotic agent Rivaroxaban has been developed, which might provide insights into the synthesis of similar compounds .Applications De Recherche Scientifique

- Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate has been investigated for its potential as an antithrombotic agent. Thrombosis, the formation of blood clots, is a critical factor in cardiovascular diseases. Researchers have explored this compound’s ability to inhibit clot formation and prevent thrombotic events .

- The compound’s structure suggests it may possess antibacterial activity. While specific studies on its antibacterial effects are limited, further research could uncover its potential in combating bacterial infections .

- Oxidative stress contributes to various diseases. Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate might exhibit antioxidant properties, scavenging free radicals and protecting cells from damage. However, more investigations are needed to confirm this .

- The synthesis of pyrrole-3-carboxylic acid amides, a substructure central to successful drugs like Atorvastatin and Sunitinib, underscores the importance of related compounds. Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate could serve as a scaffold for designing novel drugs .

- Beyond its biological applications, this compound contributes to the field of organic synthesis. Its straightforward synthetic procedure and high yield make it valuable for chemical research and development .

Antithrombotic Activity

Antibacterial Properties

Antioxidant Potential

Drug Development

Chemical Synthesis and Organic Chemistry

Mécanisme D'action

Target of Action

Similar compounds such as oxazolidinone derivatives have been identified as potent inhibitors of factor xa (fxa), a coagulation enzyme .

Mode of Action

It can be inferred that if it acts similarly to other oxazolidinone derivatives, it may inhibit its target enzyme, leading to a disruption in the normal biochemical processes .

Biochemical Pathways

If it acts similarly to other oxazolidinone derivatives, it may affect the coagulation pathway by inhibiting Factor Xa .

Result of Action

If it acts similarly to other oxazolidinone derivatives, it may lead to a disruption in the normal coagulation process .

Propriétés

IUPAC Name |

methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-16-11(14)8-2-4-9(5-3-8)17-7-10-6-13-12(15)18-10/h2-5,10H,6-7H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAGFUQOMIAQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2CNC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2547731.png)

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2547732.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride](/img/structure/B2547733.png)

![[4-[(4-Acetamidophenyl)iminomethyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2547734.png)

![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2547744.png)